REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[Br:14])=[O:4].O[Li].O>C1COCC1.O>[Br:14][C:6]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:12]2[S:13][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C2=NC=CC=C2S1)Br
|
Name
|
LiOH.H2O
|
Quantity
|
0.797 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo, to which
|
Type
|
ADDITION
|
Details
|
was added water (100 mL) and 1N HCl (19.0 mL)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=2C1=NC=CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |